molecular formula C19H17NO2S B336187 N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B336187
M. Wt: 323.4 g/mol
InChI Key: PSPZLHVPXKCSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound that features a furan ring, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-furylmethylamine with 2-phenyl-2-(phenylsulfanyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry: N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of novel drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications range from the manufacture of polymers to the development of new coatings and adhesives.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(4-(((5-nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide
  • N-(4-(((5-methyl-2-furyl)thio)phenyl)acetamide
  • N-(4-(5-formyl-2-furyl)phenyl)acetamide

Comparison: N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide stands out due to its unique combination of a furan ring, phenyl group, and phenylsulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the specific context of its use.

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C19H17NO2S/c21-19(20-14-16-10-7-13-22-16)18(15-8-3-1-4-9-15)23-17-11-5-2-6-12-17/h1-13,18H,14H2,(H,20,21)

InChI Key

PSPZLHVPXKCSTO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CO2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CO2)SC3=CC=CC=C3

Origin of Product

United States

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